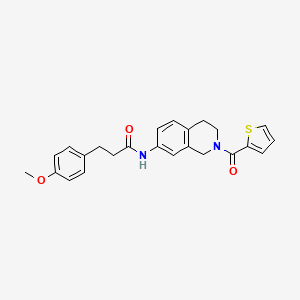

3-(4-methoxyphenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Description

This compound features a propanamide linker connecting a 4-methoxyphenyl group to a tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl moiety. The thiophene and methoxyphenyl groups may enhance lipophilicity and binding interactions, while the tetrahydroisoquinoline core provides rigidity for target engagement.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-29-21-9-4-17(5-10-21)6-11-23(27)25-20-8-7-18-12-13-26(16-19(18)15-20)24(28)22-3-2-14-30-22/h2-5,7-10,14-15H,6,11-13,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUARHFGMYXWUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Inference |

|---|---|---|---|---|

| Target Compound | Not Provided | ~450 (estimated) | Thiophene-2-carbonyl, 4-methoxy | Receptor antagonism |

| N-(4-Fluorophenyl)-...propanamide (Ev5) | C₁₇H₁₆FN₅O₂ | 341.34 | Tetrazole, Fluorophenyl | Metabolic stability |

| Methyl 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-THIQ (8a) | Not Provided | ~400 (estimated) | 3,4-Dimethoxyphenyl, 7-methoxy | Receptor antagonism |

Preparation Methods

Bischler-Napieralski Cyclization

A phenethylamine precursor (1) undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or trifluoroacetic anhydride (TFAA) to form a dihydroisoquinoline intermediate (2) . For example, 3,4-dimethoxyphenethylamine cyclizes under refluxing POCl₃ to yield 6,7-dimethoxy-3,4-dihydroisoquinoline. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation generates the tetrahydroisoquinoline (3) .

Reaction Conditions

- Substrate : 3,4-Dimethoxyphenethylamine

- Cyclization Agent : POCl₃ (reflux, 4 h)

- Reduction : NaBH₄ in methanol (0°C to RT, 2 h)

- Yield : 68–85%

Functionalization at Position 7: 3-(4-Methoxyphenyl)Propanamide

The propanamide side chain is introduced via amide coupling between 3-(4-methoxyphenyl)propanoic acid (5) and the C7-amine of the tetrahydroisoquinoline derivative.

Synthesis of 3-(4-Methoxyphenyl)Propanoic Acid

4-Methoxyphenylacetonitrile undergoes a Michael addition with acrylonitrile, followed by hydrolysis to yield the carboxylic acid:

- React 4-methoxyphenylacetonitrile with acrylonitrile in ethanol (reflux, 6 h).

- Hydrolyze the nitrile intermediate with concentrated HCl (110°C, 24 h).

- Neutralize with NaOH to isolate 3-(4-methoxyphenyl)propanoic acid.

Amide Coupling

The carboxylic acid (5) is activated using thionyl chloride (SOCl₂) to form the acyl chloride (6) , which reacts with the C7-amine of the tetrahydroisoquinoline (7) :

- Convert 5 to 6 using SOCl₂ (reflux, 2 h).

- Add 6 (1.1 eq) to a solution of 7 (1.0 eq) and NaHCO₃ (2.0 eq) in DCM.

- Stir at RT for 8 h, then purify via column chromatography.

Optimization and Challenges

Regioselectivity in Acylation

The C2 and C7 positions require sequential protection-deprotection strategies to avoid cross-reactivity. Boc-protection of the C7-amine prior to C2 acylation improves regioselectivity.

Stereochemical Considerations

Racemic mixtures are typically obtained during NaBH₄ reduction. Chiral resolution via HPLC or asymmetric hydrogenation may be employed for enantiopure products.

Analytical Data

Table 1: Characterization of Key Intermediates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.